![molecular formula C21H19NO B15210474 3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole CAS No. 201487-42-5](/img/structure/B15210474.png)
3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(4-allylphenyl)isoxazole is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs . The presence of the isoxazole ring imparts unique chemical properties, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-allylphenyl)isoxazole can be achieved through various methods. One common approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 under moderate reaction conditions . Additionally, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient one-pot synthesis from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of 3,5-bis(4-allylphenyl)isoxazole typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact . The use of readily available starting materials and mild reaction conditions is preferred to ensure high yields and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3,5-bis(4-allylphenyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using reagents such as IBX (2-iodoxybenzoic acid) to form corresponding oximes . Reduction reactions can be carried out using hydrogenation catalysts to yield reduced isoxazole derivatives . Substitution reactions often involve nucleophilic reagents to introduce different functional groups onto the isoxazole ring .
Common Reagents and Conditions
Oxidation: IBX, mild acidic conditions
Reduction: Hydrogenation catalysts, mild basic conditions
Substitution: Nucleophilic reagents, mild to moderate temperatures
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced isoxazole derivatives .
Aplicaciones Científicas De Investigación
3,5-bis(4-allylphenyl)isoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets . Additionally, it is used in the development of antimicrobial and antiviral drugs . In the industry, it is employed in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3,5-bis(4-allylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
3,5-bis(4-allylphenyl)isoxazole can be compared with other similar compounds such as 3,5-diaryl isoxazoles and 3,4,5-trisubstituted isoxazoles . These compounds share the isoxazole core structure but differ in the nature and position of substituents on the ring . The unique allylphenyl groups in 3,5-bis(4-allylphenyl)isoxazole impart distinct chemical and biological properties, making it a valuable compound for specific applications .
List of Similar Compounds
- 3,5-diaryl isoxazoles
- 3,4,5-trisubstituted isoxazoles
- 3,5-disubstituted isoxazoles
Propiedades
Número CAS |
201487-42-5 |
|---|---|
Fórmula molecular |
C21H19NO |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
3,5-bis(4-prop-2-enylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C21H19NO/c1-3-5-16-7-11-18(12-8-16)20-15-21(23-22-20)19-13-9-17(6-4-2)10-14-19/h3-4,7-15H,1-2,5-6H2 |
Clave InChI |
WQAYTAFZABFYLA-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


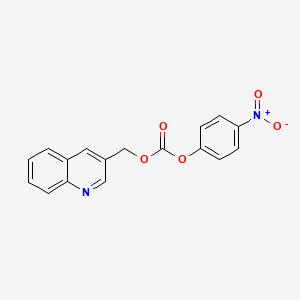
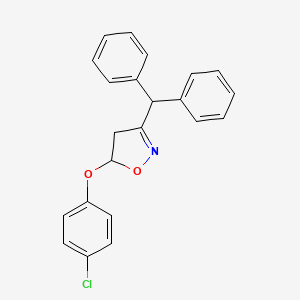
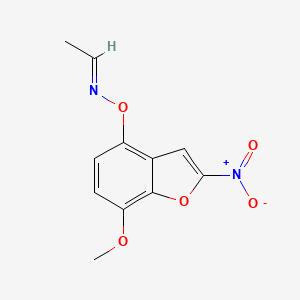
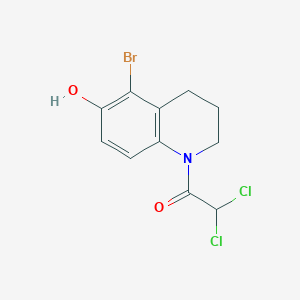
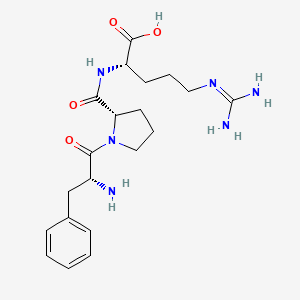
![Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B15210431.png)
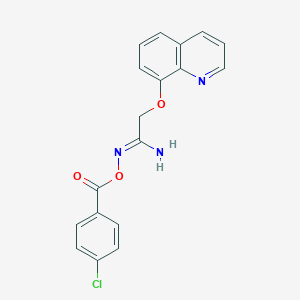
![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
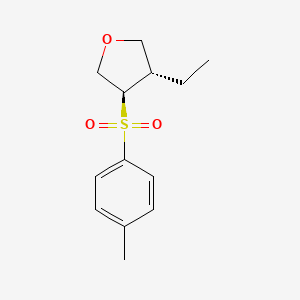
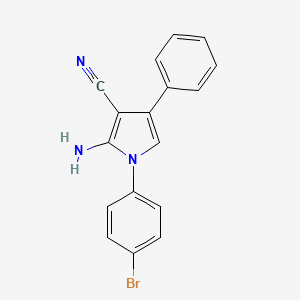
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
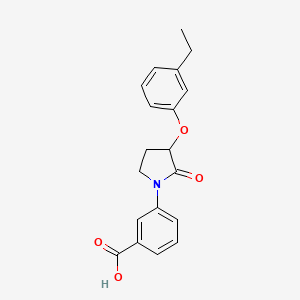
![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
